molecular formula C7H11N3 B15245597 N,N,5-Trimethylpyrimidin-4-amine

N,N,5-Trimethylpyrimidin-4-amine

Cat. No.: B15245597
M. Wt: 137.18 g/mol
InChI Key: TVMHUVCVCURICF-UHFFFAOYSA-N
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Description

N,N,5-Trimethylpyrimidin-4-amine: is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-Trimethylpyrimidin-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-N,N,5-trimethylpyrimidin-4-amine with suitable reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,5-Trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N,N,5-Trimethylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,5-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-N,N,5-trimethylpyrimidin-4-amine
  • 6-Chloro-N,N-dimethylpyrimidin-4-amine
  • 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine

Comparison: N,N,5-Trimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,N,5-trimethylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3/c1-6-4-8-5-9-7(6)10(2)3/h4-5H,1-3H3

InChI Key

TVMHUVCVCURICF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N(C)C

Origin of Product

United States

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